2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline is a quinazoline derivative with significant potential in various scientific fields. This compound is characterized by the presence of chloro, methoxy, and semicarbazido groups attached to a quinazoline core. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline typically involves multiple steps. One common method starts with the nitration of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal, followed by reduction and cyclization to form 4-hydroxy-6,7-dimethoxyquinoline. Finally, chlorination of this compound yields 4-chloro-6,7-dimethoxyquinoline .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process involves the use of accessible raw materials, mild reaction conditions, and simple after-treatment procedures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted quinazolines .
Scientific Research Applications
2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6,7-dimethoxyquinazoline: This compound shares a similar quinazoline core but has two chloro groups instead of one.
4-Amino-2-chloro-6,7-dimethoxyquinazoline: This derivative has an amino group at the 4-position instead of a semicarbazido group.
Uniqueness
2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline is unique due to the presence of the semicarbazido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
134749-19-2 |
---|---|
Molecular Formula |
C11H12ClN5O3 |
Molecular Weight |
297.70 g/mol |
IUPAC Name |
[(2-chloro-6,7-dimethoxyquinazolin-4-yl)amino]urea |
InChI |
InChI=1S/C11H12ClN5O3/c1-19-7-3-5-6(4-8(7)20-2)14-10(12)15-9(5)16-17-11(13)18/h3-4H,1-2H3,(H3,13,17,18)(H,14,15,16) |
InChI Key |
PFWSCGTYSKDAGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)NNC(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.